molecular formula C21H19BrN4O B11438882 4-Bromo-2-(3-{[4-(propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol

4-Bromo-2-(3-{[4-(propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol

Cat. No.: B11438882
M. Wt: 423.3 g/mol
InChI Key: MBWPYDQXOLLKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(3-{[4-(propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol is a complex organic compound that features a brominated phenol group, an imidazo[1,2-a]pyrimidine core, and a substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3-{[4-(propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-{[4-(propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The bromine atom can be substituted with other groups via nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

4-Bromo-2-(3-{[4-(propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-{[4-(propan-2-yl)phenyl]amino}imidazo[1,2-a]pyrimidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The bromophenol group can enhance binding affinity through halogen bonding, while the substituted aniline can provide additional interactions with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct biological activity and chemical reactivity compared to other similar compounds. The presence of the bromophenol group and the specific substitution on the aniline moiety can result in unique interactions with biological targets and distinct physicochemical properties .

Properties

Molecular Formula

C21H19BrN4O

Molecular Weight

423.3 g/mol

IUPAC Name

4-bromo-2-[3-(4-propan-2-ylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol

InChI

InChI=1S/C21H19BrN4O/c1-13(2)14-4-7-16(8-5-14)24-20-19(17-12-15(22)6-9-18(17)27)25-21-23-10-3-11-26(20)21/h3-13,24,27H,1-2H3

InChI Key

MBWPYDQXOLLKRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=C(C=CC(=C4)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.